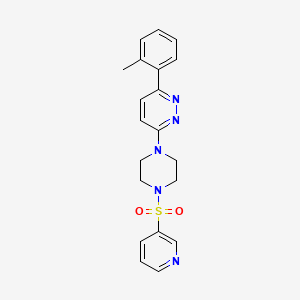
3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Descripción general
Descripción
3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a chemical compound that has gained significant attention in scientific research. It is a pyridazine-based compound that has shown potential in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in lab experiments are its high yield and cost-effectiveness. It has also shown potential in various fields of scientific research, making it a versatile compound for studying different diseases and cellular processes. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine. One future direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another future direction is the study of its mechanism of action, which could lead to the development of more effective drugs based on this compound. Additionally, the development of new synthesis methods for this compound could lead to improved yields and cost-effectiveness.
Aplicaciones Científicas De Investigación
3-(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-11-13-25(14-12-24)28(26,27)17-6-4-10-21-15-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNGGLHVPQZHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



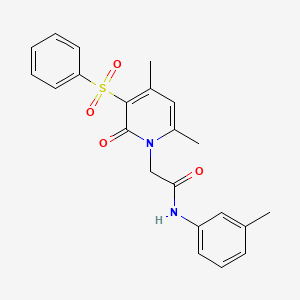
![N-(2-((3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3202758.png)
![N-(4-bromophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3202763.png)
![N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3202772.png)
![2,5-diethoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3202779.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)ethanone](/img/structure/B3202792.png)
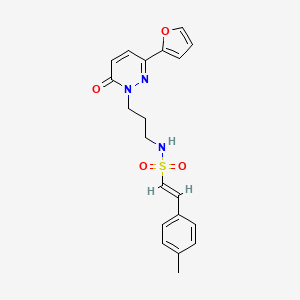
![6-(4-((4-Phenoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3202801.png)

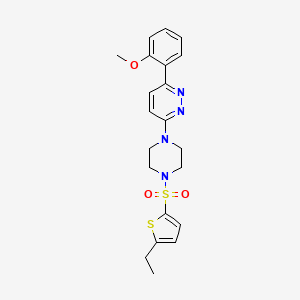

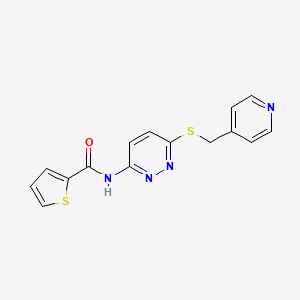
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3202852.png)
